molecular formula C20H13F3N2OS B2579243 N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-(trifluoromethyl)benzamide CAS No. 441290-99-9

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-(trifluoromethyl)benzamide

Cat. No. B2579243
M. Wt: 386.39
InChI Key: GHDWLLMQGQCGNW-CLCOLTQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-(trifluoromethyl)benzamide, also known as MBB-TF, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a fluorescent probe that has been used to study a variety of biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways.

Scientific Research Applications

Synthesis and Biological Activity

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives have been extensively explored for their therapeutic potentials. Studies on benzothiazole compounds like biphenyl benzothiazole-2-carboxamide derivatives have shown promising diuretic activity, highlighting the structural impact on biological activity (Yar & Ansari, 2009). Moreover, benzothiazole- and benzimidazole-based heterocycles synthesized through microwave-mediated methods have offered efficient pathways to novel compounds with potential biological applications (Darweesh et al., 2016).

Anticancer Evaluation

The design and synthesis of N-substituted benzamides with benzothiazole cores have shown significant anticancer activities against various cancer cell lines. This underscores the role of benzothiazole derivatives in developing potent anticancer agents (Ravinaik et al., 2021).

Chemical Synthesis and Material Science

Novel Synthetic Routes

The development of novel synthetic routes for benzothiazole derivatives has facilitated the exploration of their chemical and physical properties. Efficient, microwave-mediated synthesis of benzothiazole-based heterocycles represents a significant advancement in the synthesis of complex molecules with diverse applications (Darweesh et al., 2016).

Supramolecular Gelators

The investigation into N-(thiazol-2-yl)benzamide derivatives has revealed their potential as new series of supramolecular gelators. These findings open avenues for developing novel materials with specific gelation properties and applications in various fields, including drug delivery and material science (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2OS/c1-25-16-10-9-12-5-2-3-8-15(12)17(16)27-19(25)24-18(26)13-6-4-7-14(11-13)20(21,22)23/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDWLLMQGQCGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-(trifluoromethyl)benzamide

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